molecular formula C5H5N3O2 B085709 3-Amino-4-nitropyridine CAS No. 13505-02-7

3-Amino-4-nitropyridine

Cat. No. B085709
Key on ui cas rn: 13505-02-7
M. Wt: 139.11 g/mol
InChI Key: SXIUYRNIWXQXEA-UHFFFAOYSA-N
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Patent
US05968946

Procedure details

An aminonitropyridine derivative II, such as 3-amino4-nitropyridine, may be treated with a mixture of acrylonitrile and a suitable base such as Triton B (N-benzyltriethylammonium hydroxide) in an appropriate solvent such as dioxane at room temperature for 1-4 days to give the illustrated nitrile derivative III. Treatment of derivative III with a suitable reduction catalyst such as Pd/C in an appropriate solvent such as ethyl acetate under hydrogen atmosphere of about 50-60 psig for about 3-12 h gives the amino derivative IV. This derivative may be heated with ethyl ethoxycarbonylacetimidate hydrochloride in a suitable solvent such as EtOH for about 4-24 h to give the the ester V. Treatment of derivative V with an anhydrous acid such as HCl(g) in an appropriate solvent such as EtOH at reflux for 4-24 h gives the diester VI. This diester may be treated with a suitable base such as sodium ethoxide in an appropriate solvent such as EtOH for about 12-24 h at room temperature followed by treatment with ethanolic HCl to give the derivative
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([N+]([O-])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.N[C:12]1C=N[CH:15]=[CH:16][C:17]=1[N+]([O-])=O.C(#N)[CH:22]=[CH2:23].O1CCO[CH2:27][CH2:26]1>>[OH-:9].[CH2:5]([N+:4]([CH2:22][CH3:23])([CH2:26][CH3:27])[CH2:3][CH3:2])[C:6]1[CH:7]=[CH:12][CH:17]=[CH:16][CH:15]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC=CC1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=NC=CC1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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